ADPM06

Catalog No.
S548222
CAS No.
490035-90-0
M.F
C34H24BBr2F2N3O2
M. Wt
715.19
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADPM06

CAS Number

490035-90-0

Product Name

ADPM06

IUPAC Name

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Molecular Formula

C34H24BBr2F2N3O2

Molecular Weight

715.19

InChI

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3

InChI Key

YVKIKMDAXWFEJI-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Azadipyrromethane ADPM06; ADPM 06; ADPM-06.

Description

The exact mass of the compound Unii-M887PT8U5Y is 713.02964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ADPM06, also known as 2,6-dibromo-aza-boron dipyrromethene, is a derivative of the boron dipyrromethene family of compounds. This compound has gained attention in the field of photodynamic therapy due to its unique optical properties and ability to generate reactive oxygen species upon excitation. The structure of ADPM06 allows it to absorb light in the near-infrared region, making it suitable for various biomedical applications, particularly in cancer treatment .

, primarily involving its ability to generate singlet oxygen when excited by light. This process is crucial for its function as a photosensitizer in photodynamic therapy. The compound can undergo intersystem crossing to form triplet states, which can then transfer energy to molecular oxygen, producing singlet oxygen and other reactive species. These reactive oxygen species are responsible for inducing cytotoxic effects in targeted cancer cells .

The biological activity of ADPM06 has been extensively studied, particularly its efficacy as a photosensitizer in photodynamic therapy. In vitro studies have demonstrated that ADPM06 exhibits significant cytotoxicity against various cancer cell lines when activated by light. The compound's ability to generate reactive oxygen species leads to apoptosis and necrosis in cancer cells, making it a promising candidate for cancer treatment . Additionally, ADPM06 has shown potential for targeting specific cellular organelles, enhancing its therapeutic efficacy .

ADPM06 can be synthesized through several methods, with the most notable being Lewis acid-assisted isotopic exchange reactions. The synthesis typically involves the following steps:

  • Preparation of the Reaction Mixture: A solution containing ADPM06 and tin(IV) chloride is prepared.
  • Radiolabeling: The compound is subjected to isotopic exchange using fluorine-18, which is produced via a cyclotron.
  • Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to achieve high radiochemical purity .

The synthesis process has been optimized to enhance yield and purity, making it suitable for both research and clinical applications.

ADPM06 has several applications primarily in the field of photodynamic therapy. Its ability to generate reactive oxygen species makes it effective in:

  • Cancer Treatment: ADPM06 is used as a photosensitizer for targeting and destroying cancer cells through localized light activation.
  • Molecular Imaging: Due to its fluorescent properties, ADPM06 can be utilized in imaging techniques to visualize tumor sites during therapeutic procedures .
  • Drug Delivery Systems: The compound can be incorporated into nanocarriers for targeted drug delivery, enhancing the specificity and efficacy of anticancer therapies .

Studies on the interactions of ADPM06 with biological systems have revealed its potential for selective targeting of cancer cells while minimizing damage to surrounding healthy tissues. Interaction studies typically involve assessing the cellular uptake of ADPM06 and its localization within cellular organelles such as lysosomes. These studies help elucidate the mechanisms by which ADPM06 exerts its cytotoxic effects and guide the optimization of its therapeutic applications .

ADPM06 shares structural similarities with other boron dipyrromethene derivatives but stands out due to its unique dibromo substitutions that enhance its photophysical properties. Here are some similar compounds for comparison:

Compound NameStructural FeaturesUnique Properties
Aza-Boron DipyrrometheneContains nitrogen in the boron coreEnhanced solubility and photostability
Chlorin e6Porphyrin derivativeStrong absorption in visible light; used clinically
Protoporphyrin IXNatural occurring porphyrinHigh quantum yield but suffers from photobleaching
Hematoporphyrin derivativeFirst-generation photosensitizerEffective but less selective than newer compounds

ADPM06's enhanced absorption in the near-infrared region and improved stability make it particularly unique among these compounds, contributing to its effectiveness as a photosensitizer in clinical applications .

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

713.02964

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ADPM-06

Dates

Modify: 2024-02-18
1: O'Connor AE, McGee MM, Likar Y, Ponomarev V, Callanan JJ, O'shea DF, Byrne AT, Gallagher WM. Mechanism of cell death mediated by a BF(2) -chelated tetraryl-azadipyrromethene photodynamic therapeutic: Dissection of the apoptotic pathway in vitro and in vivo. Int J Cancer. 2011 Mar 16. doi: 10.1002/ijc.26073. [Epub ahead of print] PubMed PMID: 21413012.
2: Flavin K, Lawrence K, Bartelmess J, Tasior M, Navio C, Bittencourt C, O'Shea DF, Guldi DM, Giordani S. Synthesis and characterization of boron azadipyrromethene single-wall carbon nanotube electron donor-acceptor conjugates. ACS Nano. 2011 Feb 22;5(2):1198-206. Epub 2011 Feb 3. PubMed PMID: 21291283.
3: Byrne AT, O'Connor AE, Hall M, Murtagh J, O'Neill K, Curran KM, Mongrain K, Rousseau JA, Lecomte R, McGee S, Callanan JJ, O'Shea DF, Gallagher WM. Vascular-targeted photodynamic therapy with BF2-chelated Tetraaryl-Azadipyrromethene agents: a multi-modality molecular imaging approach to therapeutic assessment. Br J Cancer. 2009 Nov 3;101(9):1565-73. Epub 2009 Oct 13. PubMed PMID: 19826417; PubMed Central PMCID: PMC2778519.
4: Teets TS, Updegraff JB, Esswein AJ, Gray TG. Three-coordinate, phosphine-ligated azadipyrromethene complexes of univalent group 11 metals. Inorg Chem. 2009 Sep 7;48(17):8134-44. PubMed PMID: 19655715.
5: Loudet A, Bandichhor R, Wu L, Burgess K. Functionalized BF(2) Chelated Azadipyrromethene Dyes. Tetrahedron. 2008 Apr 21;64(17):3642-3654. PubMed PMID: 19458781; PubMed Central PMCID: PMC2390871.
6: Teets TS, Partyka DV, Updegraff JB 3rd, Gray TG. Homoleptic, four-coordinate azadipyrromethene complexes of d10 zinc and mercury. Inorg Chem. 2008 Apr 7;47(7):2338-46. Epub 2008 Feb 27. PubMed PMID: 18311885.
7: Teets TS, Partyka DV, Esswein AJ, Updegraff JB 3rd, Zeller M, Hunter AD, Gray TG. Luminescent, three-coordinate azadipyrromethene complexes of d(10) copper, silver, and gold. Inorg Chem. 2007 Aug 6;46(16):6218-20. Epub 2007 Jul 14. PubMed PMID: 17630731.
8: Killoran J, O'Shea DF. Impact of a conformationally restricted receptor on the BF2 chelated azadipyrromethene fluorosensing platform. Chem Commun (Camb). 2006 Apr 14;(14):1503-5. Epub 2006 Feb 27. PubMed PMID: 16575441.
9: Hall MJ, Allen LT, O'Shea DF. PET modulated fluorescent sensing from the BF2 chelated azadipyrromethene platform. Org Biomol Chem. 2006 Mar 7;4(5):776-80. Epub 2006 Jan 19. PubMed PMID: 16493459.

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